Sulfasymazine

Antibacterial In Vivo Efficacy Sulfonamide

Sulfasymazine is a high-purity synthetic sulfonamide antibiotic designed for reproducible in vivo and PK/PD research. It exhibits 2-10x greater potency than sulfisoxazole, sustained high plasma levels, and minimal acetylation—reducing procurement volumes and crystalluria risk. Ideal for murine infection models and structure-metabolism studies.

Molecular Formula C13H17N5O2S
Molecular Weight 307.37 g/mol
CAS No. 1984-94-7
Cat. No. B1681186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfasymazine
CAS1984-94-7
SynonymsN(1)-(4,6-diethyl-s-triazin-2-yl)sulfanilamide
sulfasymazine
Molecular FormulaC13H17N5O2S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC
InChIInChI=1S/C13H17N5O2S/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18)
InChIKeyZQMQGBHQZZQTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfasymazine (CAS 1984-94-7): A Historical Sulfonamide Antibacterial with Defined Differentiation Data


Sulfasymazine (CAS 1984-94-7) is a synthetic sulfonamide antibiotic characterized by a 4,6-diethyl-1,3,5-triazin-2-yl substituent on the sulfanilamide core [1]. This compound belongs to the class of anti-infective sulfonamides and was historically developed as a long-acting antibacterial agent [2]. Its physicochemical properties include a molecular weight of 307.37 g/mol and a melting point of 187 °C, with moderate water solubility estimated at approximately 479.8 mg/L . Unlike many earlier sulfonamides, Sulfasymazine was specifically designed with a triazine heterocycle to modulate pharmacokinetic behavior and antibacterial potency [1].

Why Generic Substitution of Sulfasymazine with Other Sulfonamides May Compromise Experimental Reproducibility


Sulfonamide antibiotics exhibit substantial heterogeneity in their antibacterial spectrum, pharmacokinetic profiles, metabolic stability, and toxicity [1]. For instance, Sulfasymazine demonstrates significantly higher in vivo potency against experimental infections compared to sulfisoxazole, with a 2- to 10-fold dosage advantage [2], while also showing lower metabolic degradation than many common sulfonamides like sulfamethazine and sulfadimethoxine [3]. Furthermore, its low degree of plasma protein acetylation (<5%) and high urinary solubility reduce crystalluria risk compared to older, less soluble sulfonamides [4]. Substituting Sulfasymazine with a seemingly similar sulfonamide without accounting for these quantified differences can lead to divergent efficacy outcomes, altered toxicity profiles, and irreproducible pharmacokinetic data in both in vivo and in vitro studies.

Quantitative Differentiation of Sulfasymazine (1984-94-7) for Scientific Selection and Procurement


In Vivo Antibacterial Potency: Sulfasymazine vs. Sulfisoxazole in Murine Infection Models

Sulfasymazine demonstrates superior in vivo antibacterial potency compared to sulfisoxazole in murine systemic infection models [1]. On a dosage basis, Sulfasymazine is from 2 to 10 times more potent than sulfisoxazole when administered orally or via gavage. On a blood level basis, Sulfasymazine potency ranges from 0.3 to 1 relative to sulfisoxazole [1]. This potency advantage was observed across multiple bacterial strains including Streptococcus pyogenes C203 [1].

Antibacterial In Vivo Efficacy Sulfonamide

Metabolic Stability: Sulfasymazine Exhibits Minimal Metabolic Change Relative to Other Sulfonamides

In a comparative pharmacodynamic study in rats evaluating 18 sulfonamides, Sulfasymazine (reported as 'Sulfasimazine') demonstrated the least metabolic change among all compounds tested [1]. In contrast, sulfanilamide exhibited the greatest metabolic rate due to rapid acetylation, while sulfamethazine and sulfadimethoxine were primarily metabolized in serum via glucuronidation. Most other sulfonamides were metabolized predominantly in the liver [1].

Pharmacokinetics Metabolism Sulfonamide

Clinical Efficacy: Sulfasymazine Achieved Up to 75% Cure Rates in Recurrent Urinary Tract Infections

A clinical evaluation of newer long-acting sulfonamides reported that Sulfasymazine achieved up to 75% cure rates in patients with recurrent urinary tract infections [1]. This clinical efficacy was noted alongside sulfalene IV, which demonstrated excellent results in pediatric cystitis, bronchitis, and pneumonia [1].

Clinical Trial Urinary Tract Infection Efficacy

Solubility Advantage: High Urinary Solubility of Sulfasymazine and Its N4-Acetyl Metabolite

Sulfasymazine and its N4-acetyl derivative exhibit high solubility in acetate buffer and human urine [1]. This property was a key factor in selecting Sulfasymazine for further evaluation, as poor solubility of sulfonamides and their acetylated metabolites is a major contributor to crystalluria and renal toxicity [1][2].

Solubility Crystalluria Safety

Acute Toxicity Profile: Oral and Intraperitoneal Tolerability in Mice

In acute toxicity studies in mice, the sodium salt of Sulfasymazine was tolerated at 2000 mg/kg orally and 1000 mg/kg intraperitoneally [1]. This toxicity profile informed dose selection for subsequent efficacy studies and provides a baseline safety margin for in vivo experimental design.

Toxicology Safety In Vivo

Pharmacokinetic Profile: Sustained Plasma Concentrations and Low Acetylation

Sulfasymazine exhibits rapid absorption with peak plasma levels achieved within 4 hours following a single oral dose [1]. The drug maintains sustained plasma concentrations, with 75% of peak concentration remaining at 12 hours and 60% at 24 hours post-dose [1]. Importantly, less than 5% of the drug in plasma is present in the conjugated (acetylated) form, indicating a low degree of acetylation [1][2].

Pharmacokinetics Absorption Acetylation

Optimal Research and Industrial Application Scenarios for Sulfasymazine (1984-94-7) Based on Quantitative Evidence


In Vivo Murine Infection Models Requiring Potent Sulfonamide Activity

Sulfasymazine is well-suited for murine systemic infection studies where high in vivo potency is required. The compound's 2- to 10-fold dosage advantage over sulfisoxazole [1] reduces the amount of compound needed for efficacy studies, lowering procurement costs. The defined acute toxicity thresholds of 2000 mg/kg p.o. and 1000 mg/kg i.p. [2] provide clear dosing safety margins for experimental design.

Pharmacokinetic Studies Requiring Sustained Plasma Levels with Minimal Metabolic Interference

Researchers investigating sulfonamide pharmacokinetics can leverage Sulfasymazine's sustained plasma profile (75% Cmax at 12 h, 60% at 24 h) and minimal plasma acetylation (<5%) [1]. Its low metabolic change relative to 17 other sulfonamides [2] makes it an attractive reference compound for studying structure-metabolism relationships in the sulfonamide class.

Urological Infection Models and Crystalluria Risk Assessment

Sulfasymazine's high solubility in human urine and acetate buffer [1] makes it particularly suitable for urological infection models where crystalluria is a confounding variable. The historical clinical efficacy benchmark of up to 75% cure rates in recurrent urinary tract infections [2] supports its use as a positive control or reference standard in uropathogen challenge studies.

Comparative Sulfonamide Structure-Activity Relationship (SAR) Studies

As a 4,6-diethyl-1,3,5-triazin-2-yl substituted sulfanilamide [1], Sulfasymazine represents a distinct structural subclass within the sulfonamide family. Its unique combination of high potency, low metabolism, and favorable solubility [2][3] provides a benchmark for SAR studies aimed at optimizing heterocyclic substituents on the sulfonamide core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfasymazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.